molecular formula C16H21NO2 B7771359 Propranolol CAS No. 13013-17-7

Propranolol

Cat. No.: B7771359
CAS No.: 13013-17-7
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-UHFFFAOYSA-N
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Description

Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta blocker. It was first synthesized in the 1960s and has since become a mainstay in the treatment of various cardiovascular diseases. This compound is used to manage conditions such as hypertension, angina pectoris, cardiac arrhythmias, and more. It is also employed in the treatment of anxiety, migraines, and certain types of tremors .

Mechanism of Action

Target of Action

Propranolol is a non-selective beta-adrenergic antagonist . It primarily targets beta-adrenergic receptors, particularly β1 and β2 receptors . The S(-)-enantiomer of this compound has approximately 100 times the binding affinity for beta-adrenergic receptors .

Mode of Action

This compound works by competitively blocking beta-adrenergic receptors . It inhibits the effects of adrenaline, resulting in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .

Biochemical Pathways

This compound’s primary mechanism involves the blockade of beta-adrenergic receptors, which results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . The MAPK and JAK/STAT3 pathways may be among the biochemical pathways by which this compound influences aversive learning and memory processes .

Pharmacokinetics

This compound has dose-dependent bioavailability. A 2-fold increase in dose results in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . This compound is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .

Result of Action

This compound’s action results in various molecular and cellular effects. For instance, this compound promotes monocyte-to-macrophage differentiation and enhances macrophage anti-inflammatory and antioxidant activities by NRF2 activation . Exposure to the pro-inflammatory conditions of this compound-differentiated macrophages resulted in an anti-inflammatory promoting effect .

Action Environment

Environmental factors can influence the action of this compound. For instance, in marine environments, this compound metabolic impacts led to a reduction of photochemical primary production and a significant increase in the respiratory activity of exposed diatoms, increasing O2 consumption . This suggests that environmental conditions can modulate the effects of this compound, potentially influencing its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Propranolol interacts with beta-adrenergic receptors, specifically both β1- and β2-adrenergic receptors . The S(-)-enantiomer of this compound has approximately 100 times the binding affinity for beta-adrenergic receptors . This interaction blocks the action of epinephrine (adrenaline) and norepinephrine (noradrenaline), which are endogenous catecholamines .

Cellular Effects

This compound has various effects on cells and cellular processes. It can reduce heart rate and blood pressure, which are critical in the treatment of conditions like hypertension . It also has anti-inflammatory effects in microglia and macrophage cell lines . Furthermore, it can affect the cell activation status, as reflected by the density of adhesion molecules .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by blocking β-adrenergic receptors . It inhibits the action of epinephrine and norepinephrine at these receptors, thereby reducing the effects of these catecholamines . Additionally, this compound inhibits 5’-monodeiodinase, which converts L-thyroxine (T4) to triiodothyronine (T3), thereby lowering T3 levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a maximum effect between 60 and 90 minutes when taken orally . It has also been found to affect the expression of genes previously associated with movement disorders .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve post-traumatic brain injury cognitive and motor function by increasing cerebral perfusion, reducing neural injury, cell death, leukocyte mobilization, and p-tau accumulation .

Metabolic Pathways

This compound is metabolized through three primary pathways: aromatic hydroxylation (approximately 33% of dose), side chain oxidation (20%), and glucuronidation (17%) . It is metabolized by enzymes such as CYP1A2, CYP2D6, UGT1A9, UGT2B4, and UGT2B7 .

Transport and Distribution

This compound is highly bound to proteins in the bloodstream and is distributed into breast milk at very low levels . It is also capable of crossing the blood-brain barrier .

Subcellular Localization

This compound is accumulated by neuronal tissue and stored at sites from which release may occur in response to depolarizing stimuli . The data suggest that this compound release in the synaptosome preparation may occur by both calcium-dependent and calcium-independent processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propranolol is typically synthesized through the reaction of naphthol, epichlorohydrin, and isopropylamine. The process involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow synthesis method. This method involves the reaction of epichlorohydrin with an excess of isopropylamine at elevated temperatures (around 120°C) for a specified duration. The process is optimized to minimize the formation of by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Propranolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and dealkylated derivatives of this compound .

Scientific Research Applications

Propranolol has a wide range of scientific research applications:

Comparison with Similar Compounds

Propranolol is often compared with other beta blockers such as atenolol and metoprolol. While all these compounds share a common mechanism of action, this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating anxiety and migraines. Atenolol, on the other hand, is more cardio-selective and primarily used for heart-related conditions .

Similar Compounds

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023525
Record name Propranolol
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Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propranolol
Source Human Metabolome Database (HMDB)
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Solubility

0.0617 mg/L at 25 °C
Record name Propranolol
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Mechanism of Action

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system.
Record name Propranolol
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CAS No.

525-66-6, 13013-17-7
Record name Propranolol
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Record name racemic-Propranolol
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Record name Propranolol
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Record name (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol
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Record name Propranolol
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Record name PROPRANOLOL
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Record name Propranolol
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Melting Point

96 °C
Record name Propranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00571
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Record name Propranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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